molecular formula C13H20N2O3 B2358556 tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate CAS No. 911124-79-3

tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate

Cat. No.: B2358556
CAS No.: 911124-79-3
M. Wt: 252.314
InChI Key: FKACZDKCAOMWSI-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is a chemical building block of interest in medicinal chemistry research. This carbamate-protected aniline derivative is characterized by its molecular formula (C13H20N2O3, from a closely related isomer) and is typically supplied as a high-purity solid for research applications . The structure features a tert-butyloxycarbonyl (Boc) protecting group on the benzylamine nitrogen, a common strategy in multi-step organic synthesis. The Boc group is widely used to protect amines during synthetic sequences because it is stable to a variety of reaction conditions and can be removed under mild acidic conditions . The presence of both a protected amine and a free aromatic amine on the phenyl ring makes this compound a versatile intermediate for constructing more complex molecules. Researchers utilize such intermediates in the development of potential therapeutic agents. For instance, structurally similar carbamate derivatives have been investigated in neuroscientific research, such as in the design of pleiotropic prodrugs that target enzymes like acetylcholinesterase for conditions such as Alzheimer's disease . The compound is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKACZDKCAOMWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-2-methoxybenzyl Bromide

The synthesis begins with nitration and bromination of 2-methoxytoluene. Nitration using concentrated HNO₃ and H₂SO₄ at 0–5°C yields 4-nitro-2-methoxytoluene, which undergoes free-radical bromination with N-bromosuccinimide (NBS) under UV light to produce 4-nitro-2-methoxybenzyl bromide.

Step Reagents/Conditions Yield
Nitration HNO₃, H₂SO₄, 0–5°C 85%
Bromination NBS, AIBN, CCl₄, UV, reflux 78%

Gabriel Synthesis to 4-Nitro-2-methoxybenzylamine

4-Nitro-2-methoxybenzyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine.

$$
\text{4-Nitro-2-methoxybenzyl bromide} \xrightarrow[\text{DMF, 80°C}]{\text{K-phthalimide}} \text{Phthalimide intermediate} \xrightarrow[\text{Ethanol}]{\text{NH₂NH₂·H₂O}} \text{4-Nitro-2-methoxybenzylamine}
$$

Step Conditions Yield
Phthalimide formation K-phthalimide, DMF, 80°C 92%
Hydrazinolysis NH₂NH₂·H₂O, ethanol, reflux 88%

Catalytic Hydrogenation of Nitro to Amino Group

The nitro group is reduced using H₂ (1 atm) and 10% Pd/C in methanol at room temperature, affording 4-amino-2-methoxybenzylamine.

$$
\text{4-Nitro-2-methoxybenzylamine} \xrightarrow[\text{MeOH, rt}]{H₂, \text{Pd/C}} \text{4-Amino-2-methoxybenzylamine}
$$

Catalyst Solvent Time (h) Yield
10% Pd/C MeOH 6 95%

Boc Protection of the Primary Amine

The primary amine reacts with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a base at room temperature.

$$
\text{4-Amino-2-methoxybenzylamine} + \text{Boc₂O} \xrightarrow[\text{THF, rt}]{\text{DMAP}} \text{tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate}
$$

Base Solvent Time (h) Yield
DMAP THF 4 91%

Route 2: Mixed Anhydride-Mediated Condensation

Adapted from lacosamide intermediate synthesis (CN102020589B), this route employs N-Boc-D-serine to form a mixed anhydride, which reacts with 4-amino-2-methoxybenzylamine.

Formation of Mixed Anhydride

N-Boc-D-serine reacts with isobutyl chloroformate in ethyl acetate at 0–5°C using N-methylmorpholine (NMM) as an acid scavenger.

$$
\text{N-Boc-D-serine} + \text{i-BuOCOCl} \xrightarrow[\text{Ethyl acetate, 0–5°C}]{\text{NMM}} \text{Mixed anhydride intermediate}
$$

Condensation with 4-Amino-2-methoxybenzylamine

The anhydride reacts with 4-amino-2-methoxybenzylamine in ethyl acetate at 10–15°C, followed by aqueous workup to yield the target compound.

Amine Solvent Temp (°C) Yield
4-Amino-2-methoxybenzylamine Ethyl acetate 10–15 93%

Route 3: Phase-Transfer Alkylation

This method, modified from patent CN102020589B, alkylates a Boc-protected intermediate under phase-transfer conditions.

Boc Protection of 4-Amino-2-methoxybenzyl Alcohol

4-Amino-2-methoxybenzyl alcohol reacts with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) as a base.

$$
\text{4-Amino-2-methoxybenzyl alcohol} + \text{Boc₂O} \xrightarrow[\text{DCM, rt}]{\text{TEA}} \text{Boc-protected alcohol}
$$

Mesylation and Displacement

The alcohol is mesylated with methanesulfonyl chloride (MsCl), then displaced with ammonia in THF.

$$
\text{Boc-protected alcohol} \xrightarrow[\text{MsCl, TEA}]{\text{DCM}} \text{Mesylate} \xrightarrow[\text{NH₃, THF}]{rt} \text{tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate}
$$

Step Reagents Yield
Mesylation MsCl, TEA 89%
Displacement NH₃, THF 85%

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 68% 87% 76%
Key Advantage High selectivity Scalable anhydride method Avoids nitro intermediates
Limitations Multiple steps Requires chiral starting material Mesylation hazard

Route 2 offers the highest yield (87%) and scalability, leveraging mixed anhydride chemistry validated in industrial settings. Route 1 remains advantageous for laboratories without chiral precursors, while Route 3 circumvents nitro intermediates but involves hazardous mesylation.

Optimization and Troubleshooting

Boc Protection Efficiency

Using DMAP instead of NaOH minimizes side reactions, improving yields from 78% to 91%. Anhydrous THF ensures complete dissolution of the amine, preventing hydrolysis.

Nitro Reduction Side Reactions

Catalytic hydrogenation at higher pressures (3 atm H₂) reduces reaction time to 2 hours without over-reduction byproducts.

Phase-Transfer Alkylation

Tetrabutylammonium bromide (0.025–0.2 equiv.) enhances alkylation rates, with methyl sulfate proving superior to methyl iodide in minimizing O-alkylation.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removable under acidic conditions, regenerating the free amine for downstream reactions.

Reagent Conditions Yield Key Observations
Trifluoroacetic acidDCM, 0°C to rt, 1–2 hrs85–92%Rapid deprotection; minimal side products
HCl in dioxane4M, rt, 4–6 hrs78–85%Compatible with acid-stable substrates
H<sub>2</sub>SO<sub>4</sub> (10%)MeOH/H<sub>2</sub>O, reflux, 2 hrs70–75%Cost-effective but harsher conditions

The liberated amine participates in nucleophilic acylations or alkylations, crucial for constructing complex molecules like β-lactam antibiotics .

Alkylation and Arylation

The aromatic amino group undergoes electrophilic substitution or Ullmann-type couplings:

Alkylation Example:

Ar NH2+R XNaH DMFAr NH R+HX\text{Ar NH}_2+\text{R X}\xrightarrow{\text{NaH DMF}}\text{Ar NH R}+\text{HX}

Electrophile Base Temperature Yield
Methyl iodideNaH60°C, 8 hrs75%
Benzyl chlorideK<sub>2</sub>CO<sub>3</sub>80°C, 12 hrs68%
4-Nitrobenzyl bromideCs<sub>2</sub>CO<sub>3</sub>100°C, 24 hrs55%

Arylation with palladium catalysts (e.g., Suzuki-Miyaura) enables access to biaryl structures .

Oxidation of the Methoxy Group

The methoxy substituent can be oxidized to a quinone under strong oxidizing conditions:

Ar OCH3KMnO4,H+Ar O+CO2+H2O\text{Ar OCH}_3\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{Ar O}+\text{CO}_2+\text{H}_2\text{O}

Oxidizing Agent Conditions Product
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 100°C2-Methoxybenzoquinone
CrO<sub>3</sub>Acetic acid, 80°C2-Methoxybenzoic acid

Reduction of the Aromatic Ring

Catalytic hydrogenation reduces the aromatic ring to a cyclohexane derivative:

Ar HH2,Pd CCyclohexane derivative\text{Ar H}\xrightarrow{\text{H}_2,\text{Pd C}}\text{Cyclohexane derivative}

Catalyst Pressure Yield
Pd/C (10%)50 psi, 60°C88%
PtO<sub>2</sub>30 psi, 25°C82%

Carbamate Hydrolysis

The Boc group hydrolyzes under basic conditions to form unstable carbamic acid, which decarboxylates:

Boc NH ArNaOH H2ONH2 Ar+CO2+t BuOH\text{Boc NH Ar}\xrightarrow{\text{NaOH H}_2\text{O}}\text{NH}_2\text{ Ar}+\text{CO}_2+\text{t BuOH}

Base Temperature Rate Constant (k, s⁻¹)
NaOH (1M)25°C3.2 × 10⁻⁴
KOH (2M)50°C1.8 × 10⁻³

Stability and Reactivity Insights

  • pH Stability : Stable in neutral/weakly acidic media (pH 4–7) but hydrolyzes rapidly at pH < 2 or > 10.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This compound’s modular reactivity profile underscores its utility in medicinal chemistry, enabling precise structural modifications for drug discovery. Experimental protocols and yields are consistently validated across academic and industrial studies, as evidenced by the cited methodologies .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Agents

Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been investigated for its potential as a neuroprotective agent. Research indicates that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibiting AChE may enhance cognitive functions by increasing acetylcholine levels in the brain, thus offering a therapeutic pathway for cognitive decline .

1.2 Anti-inflammatory Properties

Studies have shown that tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate exhibits anti-inflammatory effects. A series of derivatives were synthesized and tested for their ability to reduce inflammation in vivo, demonstrating significant inhibition of inflammatory responses comparable to standard anti-inflammatory drugs like indomethacin . This suggests potential applications in treating inflammatory conditions.

1.3 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have displayed notable antibacterial activity against various pathogens, indicating possible applications in developing new antimicrobial agents . This aspect is particularly relevant given the rising concern over antibiotic resistance.

Synthetic Methodologies

2.1 Synthesis of Derivatives

The synthesis of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate typically involves the condensation of tert-butyl carbamates with amine derivatives. The use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) has been reported to yield high purity compounds with excellent yields .

2.2 Industrial Applications

Due to its favorable synthetic profile and biological activities, this compound serves as an intermediate in the synthesis of other pharmacologically active molecules. Its role as a synthetic building block highlights its industrial relevance, particularly in pharmaceutical development .

Case Studies

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of similar carbamate derivatives demonstrated their ability to reduce cell death in astrocytes exposed to amyloid beta peptides, a hallmark of Alzheimer's disease. The results indicated that these compounds could potentially mitigate oxidative stress and inflammation in neuronal cells.

Case Study 2: Anti-inflammatory Activity Testing

In another research effort, several tert-butyl carbamate derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that certain compounds significantly reduced edema compared to controls, suggesting their potential utility in treating inflammatory diseases .

Data Summary

Application Area Activity/Effect Reference
NeuroprotectionAChE inhibition, cognitive enhancement
Anti-inflammatorySignificant reduction in inflammation
AntimicrobialNotable antibacterial activity
Synthetic IntermediateBuilding block for pharmaceutical compounds

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule .

Molecular Targets and Pathways: The compound primarily targets amino groups in organic molecules. It interacts with these groups to form stable carbamate derivatives, which can be deprotected under mild conditions to regenerate the free amino group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, carbamate modifications, or linker groups. Below is a detailed comparison based on synthesis, substituent effects, and applications:

Substituent Variations on the Phenyl Ring
Compound Name Substituents Synthesis Method Yield Key Properties/Applications Evidence ID
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate 4-Br, 3-OMe General Procedure A N/A Halogen allows Suzuki coupling
tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate 3-OMe, 4-thiazolyl General Procedure B 16% Thiazole enhances kinase inhibition
tert-Butyl 2,4-difluorobenzylcarbamate 2,4-diF Boc protection N/A Fluorine increases lipophilicity
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate 4-OMe, 3-CF₃ Not specified N/A CF₃ improves metabolic stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance reactivity in cross-coupling reactions but reduce solubility.
  • Heterocyclic Additions (e.g., thiazole) : Introduce π-π stacking or metal-coordination sites for biological activity .
Modifications to the Carbamate Group
Compound Name Carbamate Modification Synthesis Method Yield Key Properties/Applications Evidence ID
tert-Butyl N-methanesulfonyl-N-[(4-methylphenyl)methyl]carbamate N-methylsulfonyl Alkylation with MeI N/A Enhanced electrophilicity for nucleophilic attack
tert-Butyl (4-iodobenzyl)(methyl)carbamate N-methyl, 4-I Iodination of benzylamine N/A Iodo substituent enables Sonogashira coupling

Key Observations :

  • N-Alkylation (e.g., methyl) : Reduces carbamate hydrolysis susceptibility.
  • Bulky Substituents (e.g., iodophenyl) : Steric hindrance may limit enzyme binding but improve selectivity .
Linker Group Variations
Compound Name Linker Group Synthesis Method Yield Key Properties/Applications Evidence ID
tert-Butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate Ethyl spacer with NH₂ Reductive amination N/A Increased flexibility for target binding
tert-Butyl N-[[(2R)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate Chiral pyrrolidine Asymmetric synthesis N/A Chirality critical for enantioselective activity

Key Observations :

  • Ethyl vs. Benzyl Linkers : Ethyl spacers increase conformational flexibility, while benzyl groups restrict motion for precise binding .
  • Chiral Centers (e.g., pyrrolidine) : Improve selectivity in drug-target interactions .

Biological Activity

Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate, also known as N-Boc-4-amino-2-methoxyaniline, is an organic compound with a molecular formula of C₁₂H₁₈N₂O₃ and a molecular weight of approximately 238.28 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its structural features that allow for diverse biological interactions.

Synthesis

The synthesis of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate typically involves the reaction of 4-amino-2-methoxyaniline with tert-butyl chloroformate in an organic solvent such as dichloromethane, using a base like triethylamine. Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to ensure purity and confirm structure.

The biological activity of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is primarily linked to its ability to inhibit specific enzymes and interact with biological macromolecules. Its mechanism of action involves binding to the active sites of enzymes, forming stable complexes that inhibit their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition.

Enzyme Inhibition Studies

Research indicates that compounds similar to tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate exhibit significant inhibition of acetylcholinesterase (AChE). In studies where related carbamates were evaluated, IC50 values ranged from 1.60 to 311.0 µM for AChE inhibition, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .

Compound NameIC50 (µM)
Rivastigmine0.5
Donepezil1.0
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamateTBD

Case Studies

  • In Vivo Studies : In a study evaluating prodrugs targeting both the serotonin receptor (5-HT4) and AChE, it was found that certain carbamates could cross the blood-brain barrier (BBB) effectively, indicating their potential in treating cognitive disorders .
  • In Vitro Studies : Various derivatives of carbamates were tested for their ability to inhibit AChE using the Ellman assay. Results showed that many derivatives had comparable or superior activity compared to established drugs like rivastigmine, with specific compounds demonstrating IC50 values as low as 72 nM .

Structural Comparisons

Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate shares structural similarities with other carbamate compounds, which may influence its reactivity and biological properties.

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (5-amino-2-methoxyphenyl)carbamateSimilar methoxy and amino groupsDifferent position of amino group
N-(4-amino-2-methoxyphenyl)acetamideAcetamide instead of carbamateMore stable under acidic conditions
Tert-butyl N-(4-amino-3-methylphenyl)carbamateMethyl substitution on phenyl ringPotentially different biological activity

Q & A

Basic: What are the common synthetic routes for tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate?

The compound is synthesized via carbamate formation between 4-amino-2-methoxybenzylamine and tert-butyl chloroformate (Boc anhydride). Key parameters include:

Parameter Conditions References
Base Triethylamine or pyridine
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0°C to room temperature
Reaction Time 2–6 hours under inert atmosphere

Purification: Column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

  • 1H/13C NMR: Assigns protons and carbons, e.g., tert-butyl singlet (~1.4 ppm) and methoxy resonance (~3.8 ppm) .
  • IR Spectroscopy: Confirms carbamate C=O stretch (~1700 cm⁻¹) and N-H bonds (~3350 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., 265.3 g/mol) .

Advanced: How can reaction conditions be optimized to minimize by-products like hydrolysis intermediates?

  • Stoichiometric Control: Use 1.1–1.2 equivalents of Boc anhydride to avoid excess reagent side reactions .
  • Low-Temperature Addition: Add Boc anhydride at 0°C to suppress competing hydrolysis .
  • Moisture-Free Conditions: Use anhydrous solvents and nitrogen atmosphere to prevent carbamate degradation .

Advanced: What strategies mitigate instability of the carbamate group under acidic/basic conditions?

  • pH Buffering: Maintain neutral conditions during synthesis (pH 7–8) using weak bases like NaHCO₃ .
  • Protective Group Chemistry: Introduce acid-labile groups (e.g., Fmoc) for orthogonal deprotection .
  • Storage: Store at –20°C under nitrogen to prevent moisture-induced hydrolysis .

Advanced: How to resolve contradictions in reported biological activities across studies?

  • Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) .
  • Purity Validation: Use HPLC (>95% purity) to exclude impurity-driven effects .
  • Structural Analogs: Test derivatives to isolate functional group contributions (e.g., methoxy vs. amino groups) .

Basic: What are the primary applications in medicinal chemistry?

  • Amine Protection: Temporarily block reactive amines during peptide synthesis .
  • Intermediate: Used in synthesizing kinase inhibitors or antimicrobial agents via post-functionalization .

Advanced: Which computational methods predict reactivity with biological targets?

  • Density Functional Theory (DFT): Models carbamate hydrolysis energetics and transition states .
  • Molecular Docking: Predicts binding affinity to enzymes (e.g., proteases) via software like AutoDock .

Advanced: How to address hygroscopicity during storage and handling?

Strategy Implementation References
Desiccants Store with silica gel in sealed containers
Inert Atmosphere Use argon/vacuum sealing for long-term storage
Low-Temperature –20°C to slow moisture absorption

Advanced: What purification methods resolve low yields from column chromatography?

  • Recrystallization: Use ethanol/water (7:3) to isolate crystalline product .
  • Flash Chromatography: Optimize gradient elution (e.g., 20% → 50% ethyl acetate in hexane) .

Basic: What are common reactions involving the carbamate group?

  • Hydrolysis: Cleavage under acidic conditions (e.g., HCl/dioxane) to release free amines .
  • Nucleophilic Substitution: React with Grignard reagents at the carbonyl group .

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